2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE
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Overview
Description
2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative in the presence of a dehydrating agent such as carbonyl diimidazole.
Coupling Reactions: The pyrazole and oxadiazole rings are then coupled with the pyridine ring through a series of nucleophilic substitution reactions.
Introduction of the Benzylpiperidine Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antiviral, and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-METHYL-1H-PYRAZOL-1-YL]-4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDINE shares structural similarities with other heterocyclic compounds such as:
- 1,2,4-Oxadiazole derivatives
- Pyrazole derivatives
- Piperidine derivatives
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-17-22(25(32)30-12-9-20(10-13-30)14-19-6-4-3-5-7-19)16-27-31(17)23-15-21(8-11-26-23)24-28-18(2)29-33-24/h3-8,11,15-16,20H,9-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYKATQPXMQQSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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